2-(3-Fluorophenoxy)-4-methylaniline chemical structure and properties
2-(3-Fluorophenoxy)-4-methylaniline chemical structure and properties
Advanced Building Block for Medicinal Chemistry & Kinase Inhibitor Development
Executive Summary
2-(3-Fluorophenoxy)-4-methylaniline (CAS: 946716-39-8) is a specialized diaryl ether aniline intermediate used primarily in the synthesis of small molecule therapeutics. Its structural core—a phenoxy-substituted aniline—serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs), acting as a "hinge binder" or a hydrophobic scaffold that fits into the ATP-binding pocket of enzymes.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, validated synthesis routes, reactivity profiles, and safety protocols for laboratory handling.
Chemical Identity & Molecular Descriptors[1]
| Property | Detail |
| IUPAC Name | 2-(3-Fluorophenoxy)-4-methylaniline |
| Common Synonyms | 4-Methyl-2-(3-fluorophenoxy)benzenamine; 2-(3-Fluoro-phenoxy)-p-toluidine |
| CAS Registry Number | 946716-39-8 |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| SMILES | Cc1ccc(N)c(Oc2cccc(F)c2)c1 |
| InChI Key | STASXGNOMHJGQT-UHFFFAOYSA-N |
| Appearance | Off-white to pale brown solid (crystalline) |
Physicochemical Properties
Note: Where experimental values are proprietary or unavailable, high-confidence predicted values (ACD/Labs, ChemAxon algorithms) are provided.
| Parameter | Value | Source/Confidence |
| Melting Point | 68–72 °C | Predicted (Class Analog) |
| Boiling Point | 340.5 ± 32.0 °C at 760 mmHg | Predicted |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.42 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | ~4.0 | Predicted (Weak base due to ether EWG effect) |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM, Ethyl Acetate; Insoluble in Water | Experimental Observation |
Synthesis & Manufacturing Methodologies
The most robust synthesis of 2-(3-Fluorophenoxy)-4-methylaniline avoids direct coupling to the aniline. Instead, it utilizes a Nucleophilic Aromatic Substitution (
Core Pathway: The Nitro-Reduction Route
Step 1: Ether Formation (
-
Reactants: 2-Fluoro-4-methyl-1-nitrobenzene (Substrate) + 3-Fluorophenol (Nucleophile).
-
Reagents: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or DMSO (Polar Aprotic).
-
Conditions: 80–100°C, 4–6 hours.
-
Mechanism: The phenoxide ion attacks the carbon bearing the fluorine on the nitrobenzene ring. The nitro group (
) acts as an electron-withdrawing group (EWG) to activate the ring for nucleophilic attack.
Step 2: Nitro Reduction
-
Reactants: 2-(3-Fluorophenoxy)-4-methyl-1-nitrobenzene.
-
Reagents: Hydrogen gas (
) + Palladium on Carbon (Pd/C) OR Iron powder (Fe) + Ammonium Chloride ( ). -
Solvent: Ethanol or Methanol.
-
Conditions: Room temperature (for catalytic hydrogenation) or Reflux (for Fe reduction).
Experimental Protocol (Step-by-Step)
-
Ether Synthesis:
-
Charge a reaction flask with 3-fluorophenol (1.05 eq) and
(1.5 eq) in dry DMF. Stir for 30 min to generate the phenoxide. -
Add 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq) slowly.
-
Heat to 90°C and monitor by TLC/LC-MS until the starting nitrobenzene is consumed.
-
Workup: Pour into ice water. The intermediate nitro-ether usually precipitates. Filter and wash with water.
-
-
Reduction to Aniline:
-
Dissolve the nitro intermediate in Ethanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under a hydrogen balloon (1 atm) for 12 hours.
-
Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.
-
Visual Synthesis Workflow
Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.
Reactivity Profile & Functionalization[4]
The molecule possesses two distinct domains for chemical modification: the Aniline Nitrogen and the Aromatic Rings .
1. Aniline Nitrogen Reactivity (Nucleophilic)
The primary amine (
-
Amide Coupling: Reacts with acyl chlorides or carboxylic acids (using EDC/HOBt) to form amides. This is the standard method for linking this scaffold to kinase inhibitor "tails."
-
Urea Formation: Reacts with isocyanates to form ureas, a common motif in drugs like Sorafenib.
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
2. Electrophilic Aromatic Substitution (EAS)
-
Ring A (Aniline Ring): The amino group is strongly activating and ortho/para directing. However, the phenoxy group at position 2 is also activating. Electrophilic attack (e.g., halogenation) will likely occur at Position 5 (para to the phenoxy, meta to the methyl) or Position 6 (ortho to the amino).
-
Ring B (Phenoxy Ring): The fluorine atom at position 3' deactivates this ring relative to the aniline ring. Therefore, EAS reactions will selectively target the aniline ring first.
Applications in Drug Discovery
The 2-phenoxy-aniline motif is a "privileged structure" in medicinal chemistry, particularly for Type II Kinase Inhibitors .
-
Mechanism of Action: These molecules often bind to the inactive conformation (DFG-out) of kinases. The aniline NH forms hydrogen bonds with the "hinge region" of the kinase ATP pocket, while the phenoxy group occupies the hydrophobic back pocket.
-
Structural Analogs: This specific molecule is structurally related to intermediates used for:
-
B-RAF Inhibitors: Targeting melanoma pathways.
-
p38 MAP Kinase Inhibitors: Anti-inflammatory targets.
-
Sorafenib Analogs: Although Sorafenib uses a chloro-trifluoromethyl substitution pattern, the 2-phenoxy-aniline architecture is the shared pharmacophore.
-
Analytical Characterization (Expected Signals)
To validate the synthesis, researchers should look for the following spectroscopic signatures:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
2.15 ppm (s, 3H): Methyl group (
). -
4.80 ppm (br s, 2H): Aniline amine (
), exchangeable with . - 6.50 – 7.30 ppm (m, 7H): Aromatic protons. Look for complex splitting due to F-coupling on the phenoxy ring.
-
2.15 ppm (s, 3H): Methyl group (
-
¹³C NMR:
-
Distinct signal for the methyl carbon (~20 ppm).
-
C-F coupling will split carbons on the phenoxy ring (doublets).
-
-
Mass Spectrometry (ESI+):
- m/z.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all powders in a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline group, which can darken over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline (Precursor Analysis). Retrieved from [Link]
-
ChemSrc (2025). CAS 946716-39-8 Entry and Physical Properties. Retrieved from [Link][4]
